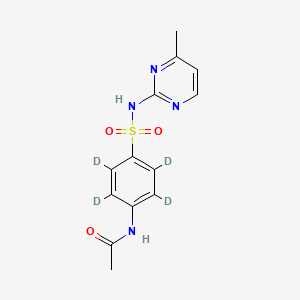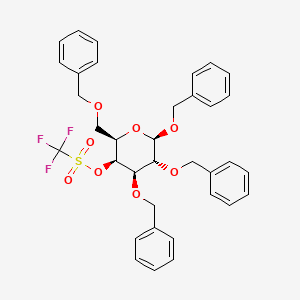
Zinc hypoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used in the synthesis of zinc oxide and zinc ferrite, which are valuable in various industrial processes . The compound is known for its amphoteric nature, meaning it can react with both acids and bases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc hypoxide can be prepared through various methods, including wet processes and electrochemical methods. One common approach involves the ammonia leaching of this compound, followed by the removal of impurities through constant potential electrodeposition . The purified solution is then evaporated to obtain basic zinc carbonate, which is subsequently calcined to produce zinc oxide .
Industrial Production Methods: In industrial settings, this compound is often treated using acid, alkaline, or ammonia leaching methods. These processes are tailored based on the composition and zinc content of the hypoxide from different sources . The treatment typically involves adjusting the experimental program according to the actual analysis results to achieve targeted outcomes.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc hypoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form zinc oxide or reduced to produce zinc metal .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents to form zinc oxide.
Reduction: It can be reduced using reducing agents such as hydrogen gas to yield zinc metal.
Substitution: this compound can react with acids or bases to form different zinc compounds, such as zinc hydroxide or zinc carbonate.
Major Products: The primary products formed from these reactions include zinc oxide, zinc metal, and various zinc salts, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Zinc hypoxide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Mécanisme D'action
The mechanism of action of zinc hypoxide involves its ability to undergo various chemical transformations, leading to the formation of zinc oxide and other zinc compounds. These transformations are facilitated by the compound’s amphoteric nature, allowing it to react with both acids and bases . The molecular targets and pathways involved in these reactions include the formation of zincate ions and the subsequent precipitation of zinc hydroxide or zinc carbonate .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
107893-14-1 |
|---|---|
Formule moléculaire |
H2O2Zn |
Poids moléculaire |
99.4038 |
Synonymes |
Zinc hypoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


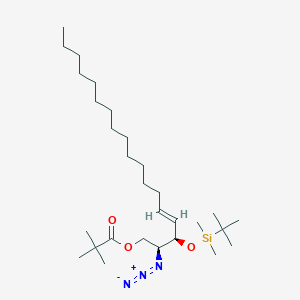
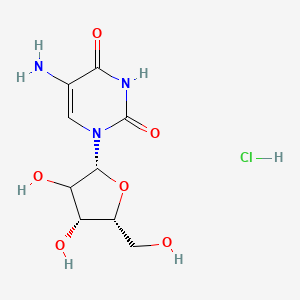

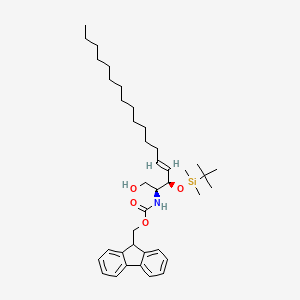
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)
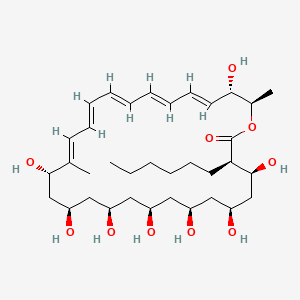
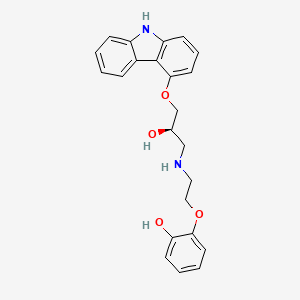
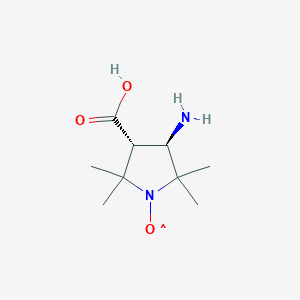
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)


![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)
